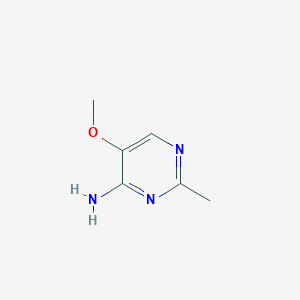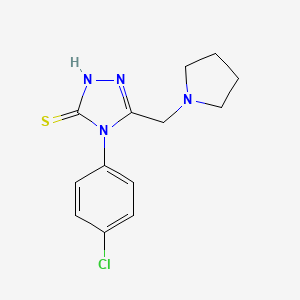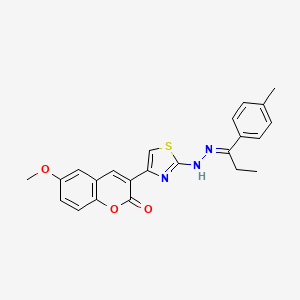![molecular formula C8H9BN2O2 B2796494 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid CAS No. 1260536-49-9](/img/structure/B2796494.png)
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolo[2,3-b]pyridine core. The presence of the boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses directed ortho-metallation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique involves the use of iridium or rhodium catalysts to introduce the boronic acid group through C-H or C-F activation.
[4+2] Cycloadditions: This method involves cycloaddition reactions to form the desired boronic acid derivative.
Chemical Reactions Analysis
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
3-Pyridylboronic Acid: Used in similar coupling reactions but lacks the additional methyl and pyrrolo groups, which can influence reactivity and selectivity.
6-Bromo-3-pyridinylboronic Acid: Another boronic acid derivative used in cross-coupling reactions, but with different substituents that affect its chemical behavior.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXTFZIXQWPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260536-49-9 |
Source


|
| Record name | {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2796414.png)
![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)


![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)


![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2796427.png)
![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)
![N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B2796432.png)

![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)
